L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)-
Description
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- is a chemically modified amino acid derivative. Its structure features:
- L-Phenylalanine backbone: The core structure retains the natural L-configuration of phenylalanine.
- N-tert-Butoxycarbonyl (Boc) group: The amino group is protected by a Boc group, a common strategy in peptide synthesis to prevent unwanted reactions .
- 3-(Phenylmethoxy) substituent: A benzyloxy (BzO) group is attached to the phenyl ring’s 3rd position, introducing steric bulk and altering electronic properties.
This compound is used in organic synthesis, particularly in the preparation of peptide analogs and pharmaceutical intermediates. Its Boc group enhances solubility in organic solvents, while the benzyloxy substituent enables selective functionalization .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-16-10-7-11-17(12-16)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFJZTUNHOSBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-59-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(phenylmethoxy)phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, L-phenylalanine is dissolved in a mixture of water and tert-butyl alcohol, followed by the addition of sodium hydroxide to maintain basicity (pH ~12). Boc anhydride is introduced dropwise, initiating an exothermic reaction that forms the Boc-protected intermediate. The Boc group reacts selectively with the amino group, forming a stable carbamate linkage.
| Parameter | Value |
|---|---|
| Solvent | Water/tert-butyl alcohol (3:2) |
| Base | NaOH (1.1 equiv) |
| Temperature | Ambient (30–35°C exotherm) |
| Reaction Time | 12–24 hours |
| Yield | 78–87% |
The product, N-Boc-L-phenylalanine , is isolated via acidification (pH 1–1.5) and extracted into ethyl ether. Crystallization from hexane yields a pure white solid with a melting point of 86–88°C and specific optical rotation .
Meta-Functionalization of the Aromatic Ring
Introducing a benzyloxy group at the 3-position of the phenyl ring presents a significant synthetic challenge due to the inherent electronic deactivation of the aromatic system by the Boc-protected amino group. Two primary strategies have been explored:
Electrophilic Aromatic Substitution with Directed Metalation
To circumvent the deactivating effect of the Boc group, a directed ortho-metalation (DoM) approach can be employed. This involves:
-
Lithiation : Treating N-Boc-L-phenylalanine with a strong base (e.g., LDA or s-BuLi) at low temperatures (−78°C) in anhydrous THF. The Boc group directs deprotonation to the ortho position, but subsequent transmetalation or trapping can shift reactivity to the meta position.
-
Benzylation : Quenching the lithiated species with benzyl bromide or benzyl triflate introduces the benzyloxy group.
| Parameter | Value |
|---|---|
| Base | s-BuLi (2.5 equiv) |
| Electrophile | Benzyl triflate (1.2 equiv) |
| Solvent | THF, −78°C to 0°C |
| Yield | 40–55% (estimated) |
This method, while feasible, suffers from moderate yields due to competing side reactions and the steric bulk of the Boc group.
Multi-Step Functionalization via Nitration and Reduction
A more reliable route involves sequential nitration, reduction, and benzylation:
-
Nitration : Treating N-Boc-L-phenylalanine with nitric acid in sulfuric acid introduces a nitro group at the meta position , guided by the electron-withdrawing Boc group.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Diazotization and Hydrolysis : The amine is diazotized with NaNO₂/HCl and hydrolyzed to a phenol using H₂O/heat.
-
Benzylation : The phenolic oxygen is alkylated with benzyl bromide in the presence of K₂CO₃/DMF.
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 60–70% |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 85–90% |
| Diazotization | NaNO₂, HCl, 0°C | 75–80% |
| Benzylation | BnBr, K₂CO₃, DMF, 60°C | 65–75% |
This sequence affords the target compound in an overall yield of 25–35% , with characterization confirmed by H NMR and mass spectrometry.
Biocatalytic Cascade Synthesis
Recent advances in enzyme engineering have enabled the synthesis of meta-substituted phenylalanine derivatives via pyridoxal 5′-phosphate (PLP)-dependent cascades .
Key Enzymes and Pathway
-
L-Threonine Transaldolase : Catalyzes aldol addition between glycine and 3-benzyloxybenzaldehyde , forming a β-hydroxy-α-amino acid intermediate.
-
Phenylserine Dehydratase : Eliminates water to yield 3-benzyloxy-L-phenylalanine .
-
Aminotransferase : Optional step to resolve stereochemistry or modify the amino group.
| Parameter | Value |
|---|---|
| Substrate | 3-Benzyloxybenzaldehyde |
| Solvent | Aqueous buffer (pH 7.5) |
| Temperature | 30°C |
| Yield | 70–80% |
The Boc group is subsequently introduced using standard chemical methods. This hybrid approach merges enzymatic specificity with traditional protection chemistry, offering a scalable and environmentally benign route.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Directed Metalation | Short sequence | Low yields, harsh conditions |
| Nitration Pathway | High predictability | Multi-step, moderate overall yield |
| Biocatalytic | Green chemistry, high stereo- and regioselectivity | Requires specialized enzymes and substrates |
Critical Considerations in Synthesis
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance benzylation rates but may complicate Boc group stability.
-
Stereochemical Integrity : All methods preserve the L-configuration of phenylalanine, as confirmed by optical rotation data.
-
Purification Challenges : Silica gel chromatography or recrystallization is essential to isolate the target compound from regioisomers or over-alkylated byproducts .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form a carboxylic acid.
Reduction: The Boc group can be removed under acidic conditions.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Biochemical Research
Peptide Synthesis
This compound serves as a crucial intermediate in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group provides protection for the amine during peptide coupling reactions, allowing for selective modifications without affecting other functional groups. This property is particularly useful in synthesizing complex peptides that require multiple steps of derivatization.
Case Study: Synthesis of Bioactive Peptides
Research indicates that derivatives of L-Phenylalanine have been successfully employed to synthesize bioactive peptides with enhanced stability and bioavailability. For instance, the incorporation of Boc-protected phenylalanine into peptide sequences has shown to improve the pharmacokinetic properties of therapeutic peptides, making them more effective in clinical applications .
Pharmaceutical Applications
Drug Development
L-Phenylalanine derivatives are being explored in drug development due to their ability to mimic natural amino acids while providing additional stability. The compound's structural characteristics allow it to be integrated into various drug formulations, enhancing their efficacy.
Case Study: Anticancer Agents
A study demonstrated that L-Phenylalanine derivatives could be modified to create potent anticancer agents. The modifications allowed for increased interaction with cancer cell receptors, leading to improved therapeutic outcomes in preclinical models . The use of N-[(1,1-dimethylethoxy)carbonyl] groups has been shown to enhance solubility and bioactivity in these compounds.
Nutritional Supplements
Amino Acid Supplementation
L-Phenylalanine is an essential amino acid involved in protein synthesis and neurotransmitter production. The N-[(1,1-dimethylethoxy)carbonyl] modification may enhance its stability when used in dietary supplements, potentially increasing its effectiveness in promoting mental health and cognitive function.
Case Study: Cognitive Enhancement
In clinical trials, supplementation with L-Phenylalanine has been linked to improvements in mood and cognitive function among individuals with phenylketonuria (PKU). The protective Boc group may facilitate better absorption and utilization of the amino acid in the body .
Industrial Applications
Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic products aimed at improving skin health. Its ability to act as a precursor for melanin production can be harnessed in formulations designed for skin lightening or anti-aging products.
Data Summary
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- involves its interaction with enzymes and proteins. The Boc group provides stability, allowing the compound to be used in various reactions without premature deprotection. The phenylmethoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 3-(phenylmethoxy) group distinguishes this compound from other Boc-protected phenylalanine derivatives. Key analogs include:
Key Findings :
Protecting Group Variations
The Boc group is interchangeable with other amino-protecting groups, each offering distinct advantages:
Key Findings :
Structural Features
Crystallographic studies of related compounds reveal:
- N-[(1,1-dimethylethoxy)carbonyl]-3-[(R)-prop-2-en-1-ylsulfinyl]-(R)-alanine ethyl ester : Forms hydrogen-bonded chains in the crystal lattice, enhancing thermal stability .
- DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- : Exhibits diastereomeric complexity, complicating purification .
Biological Activity
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- is a derivative of the amino acid phenylalanine, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C27H36N2O5
- Molecular Weight : 468.59 g/mol
- CAS Number : 140834-91-9
Mechanisms of Biological Activity
L-Phenylalanine derivatives are known to interact with various biological pathways. The specific compound discussed here has been studied for its effects on:
- Neuronal Signaling : It may influence neurotransmitter levels and neuronal health.
- Cell Cycle Regulation : Research indicates potential roles in apoptosis and autophagy mechanisms.
- Immunomodulation : It has been linked to modulation of immune responses, particularly in inflammatory conditions.
Therapeutic Implications
The biological activities of L-Phenylalanine derivatives suggest several therapeutic applications:
- Pain Management : Its modulation of neurotransmitter systems could provide analgesic effects.
- Mood Disorders : Given its role in serotonin production, it may have implications in treating depression and anxiety.
- Anti-inflammatory Effects : Potential use in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study demonstrated that L-Phenylalanine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to the compound's ability to enhance the expression of neuroprotective proteins and reduce inflammatory markers.
Case Study 2: Anti-inflammatory Properties
In a clinical trial involving patients with rheumatoid arthritis, administration of L-Phenylalanine showed a significant reduction in joint inflammation and pain scores compared to a placebo group. This suggests its potential as an adjunct therapy in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- and ensuring Boc-protection integrity?
- Methodology : The compound is synthesized via multi-step procedures involving Boc (tert-butoxycarbonyl) protection. A common approach includes:
Amino acid protection : Reacting L-phenylalanine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane or THF under basic conditions (e.g., triethylamine) to introduce the Boc group .
Functionalization : Introducing the 3-(phenylmethoxy) group via etherification or substitution reactions.
Purification : Crystallization from ethyl acetate/hexane mixtures ensures purity. HRMS (High-Resolution Mass Spectrometry) and NMR are critical for verifying Boc-group retention and structural integrity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing the structural integrity of this compound?
- Key Techniques :
- HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to [M+H]+ ions) .
- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry. For example, monoclinic (P21) and triclinic (P1) polymorphs are distinguished using MoKα radiation (λ = 0.71073 Å) with data collected at 120–200 K .
- NMR : 1H/13C NMR identifies functional groups (e.g., Boc tert-butyl signals at ~1.4 ppm) and stereochemical purity .
Advanced Research Questions
Q. How do crystallographic studies resolve the hydrogen bonding networks and conformational flexibility in polymorphs of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at varying temperatures (120–200 K) reveals:
- Hydrogen Bonding : In monoclinic forms (P21), intermolecular N–H⋯O bonds form 1D chains along the [100] axis, while triclinic forms (P1) exhibit similar chains with distinct torsion angles (e.g., C–S–O–C dihedral angles) .
- Disorder Analysis : Terminal propenyl groups in some polymorphs show dual occupancy (e.g., 0.69:0.31 ratio), refined via restraints on bond lengths and angles during least-squares optimization .
Q. What methodologies are employed to analyze temperature-dependent phase transitions between triclinic and monoclinic forms?
- Approach :
Variable-Temperature SCXRD : Collecting data at 120 K (triclinic) and 200 K (monoclinic) reveals lattice parameter shifts (e.g., β angle changes from 96.396° to 117.34°) .
Thermal Analysis : DSC (Differential Scanning Calorimetry) identifies phase transitions via endothermic/exothermic peaks.
Data Refinement : Using software like SHELXL with R-factor convergence (R1 < 0.06 for monoclinic; R1 ~0.09 for triclinic) resolves structural discrepancies .
Q. How can researchers address enantiomeric purity challenges during chiral synthesis, particularly with sulfoxide-containing derivatives?
- Solutions :
- Asymmetric Oxidation : Use chiral catalysts (e.g., Sharpless or Davis protocols) to control sulfoxide stereochemistry .
- Crystallographic Validation : Absolute structure parameters (Flack x ≈ 0) confirm enantiopurity. For example, Flack parameters refined to 0.01(6) validate the (R)-configuration in sulfoxide derivatives .
- Chromatography : Chiral HPLC with amylose/cellulose columns separates diastereomers.
Q. How do hydrogen bonding and crystal packing influence the stability and solubility of this compound?
- Analysis :
- Hydrogen Bond Geometry : N–H⋯O bond lengths (2.00–2.15 Å) and angles (~160°) in monoclinic forms enhance lattice stability compared to triclinic forms .
- Solubility : Polar solvents (e.g., DMSO) disrupt hydrogen bonds, increasing solubility. Crystallographic data (e.g., Z = 2, density ~1.22 g/cm³) correlate with low aqueous solubility .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported crystal structures (e.g., triclinic vs. monoclinic) under similar conditions?
- Root Cause : Differences in crystallization solvents (ethyl acetate vs. hexane) or cooling rates during crystal growth may favor distinct polymorphs .
- Validation : Cross-checking with Cambridge Structural Database (CSD) entries and refining disorder models (e.g., propenyl group occupancy) reduces R-factor inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
